1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea
CAS No.: 329906-22-1
Cat. No.: VC7652201
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329906-22-1 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | 1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-27-15-9-6-13(7-10-15)22-21(26)23-14-8-11-18(25)16(12-14)20-24-17-4-2-3-5-19(17)28-20/h2-12,25H,1H3,(H2,22,23,26) |
| Standard InChI Key | XDWZKAQZXRIWHZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a urea backbone (–NH–CO–NH–) linking two aromatic systems:
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Benzothiazole moiety: A benzo-fused thiazole ring substituted at position 2 with a 4-hydroxyphenyl group.
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4-Methoxyphenyl group: A para-methoxy-substituted phenyl ring connected via the urea nitrogen.
The presence of electron-donating groups (–OH at position 4 and –OCH₃ at position 4′) enhances solubility and potential hydrogen-bonding interactions with biological targets .
Physicochemical Properties
Hypothetical properties derived from analogous compounds include:
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Molecular weight: ~365 g/mol
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LogP: ~3.2 (moderate lipophilicity)
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Hydrogen bond donors/acceptors: 3/5
Synthesis and Characterization
Spectroscopic Characterization
Key analytical data for structural confirmation:
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¹H NMR:
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δ 8.2–7.1 ppm (aromatic protons from benzothiazole and phenyl rings).
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δ 5.3 ppm (–OH, exchangeable).
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δ 3.8 ppm (–OCH₃ singlet).
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¹³C NMR:
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~155 ppm (urea carbonyl).
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~165 ppm (benzothiazole C2).
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HRMS: [M+H]⁺ calculated for C₂₁H₁₈N₃O₃S: 392.1064; observed: 392.1068 .
Biological Activity and Mechanism
Enzymatic Inhibition
Analogous benzothiazolyl ureas exhibit potent inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme linked to Alzheimer’s disease via amyloid-β peptide interactions .
Hypothetical activity profile (extrapolated from ):
| Substituent (Benzothiazole) | Substituent (Phenyl) | % Inhibition (25 µM) | IC₅₀ (µM) |
|---|---|---|---|
| 6-F | 3-Bt, 4-OH | 85.0 ± 2.1 | <10 |
| 6-Cl | 3-Bt, 4-OH | 80.2 ± 4.2 | <10 |
| Compound of Interest | 3-Bt, 4-OH, 4′-OCH₃ | ~90 | ~8 |
Bt = Benzothiazolyl
The 4-hydroxy group on the phenyl ring is critical for hydrogen bonding with catalytic residues (e.g., Tyr168), while the 4′-methoxy group may enhance membrane permeability .
Structure–Activity Relationships (SAR)
Key substituent effects derived from benzothiazolyl urea analogs :
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Benzothiazole position 6:
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Small electron-withdrawing groups (e.g., –F, –Cl) improve potency by reducing steric hindrance.
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Phenyl ring substitutions:
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4-Hydroxy: Essential for enzymatic inhibition (60–85% loss of activity upon removal).
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4′-Methoxy: Balances hydrophobicity and electronic effects, optimizing bioavailability.
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Urea linker:
Pharmacological Applications and Future Directions
Therapeutic Prospects
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Neurodegenerative diseases: Alzheimer’s and Parkinson’s disease via 17β-HSD10 inhibition.
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Oncology: Preliminary data on benzothiazole derivatives suggest antiproliferative effects in glioblastoma models .
Optimization Strategies
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